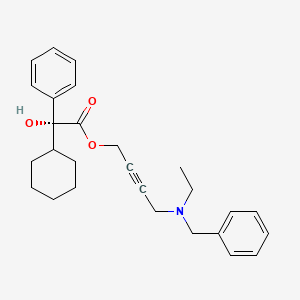
Benzyl Demethyl (R)-Oxybutynin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Demethyl ®-Oxybutynin is a synthetic compound that belongs to the class of anticholinergic agents. It is structurally related to oxybutynin, a medication commonly used to treat overactive bladder. The compound features a benzyl group, a demethylated moiety, and an ®-configuration, which contributes to its unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Demethyl ®-Oxybutynin involves several key steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The demethylation process can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to remove the methyl group.
Chiral Resolution: The ®-configuration is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography to separate the enantiomers.
Industrial Production Methods
Industrial production of Benzyl Demethyl ®-Oxybutynin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzyl Demethyl ®-Oxybutynin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased oxygen content
Substitution: Substituted products with new functional groups replacing the benzyl group
Scientific Research Applications
Benzyl Demethyl ®-Oxybutynin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and chiral resolution techniques.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating conditions related to overactive bladder and other anticholinergic-responsive disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Benzyl Demethyl ®-Oxybutynin exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the regulation of smooth muscle contraction. By inhibiting these receptors, the compound reduces involuntary muscle contractions, leading to a decrease in symptoms of overactive bladder. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: A closely related compound with similar anticholinergic properties but with a different configuration and methylation pattern.
Tolterodine: Another anticholinergic agent used to treat overactive bladder, with a different chemical structure and pharmacological profile.
Solifenacin: A selective muscarinic receptor antagonist with a distinct chemical structure and therapeutic application.
Uniqueness
Benzyl Demethyl ®-Oxybutynin is unique due to its specific ®-configuration and demethylated structure, which contribute to its distinct pharmacological properties and potential therapeutic benefits. Its ability to selectively target muscarinic receptors with reduced side effects compared to other anticholinergic agents makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H33NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[benzyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C27H33NO3/c1-2-28(22-23-14-6-3-7-15-23)20-12-13-21-31-26(29)27(30,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-4,6-9,14-17,25,30H,2,5,10-11,18-22H2,1H3/t27-/m0/s1 |
InChI Key |
OKQMPLOFYNGQOP-MHZLTWQESA-N |
Isomeric SMILES |
CCN(CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















